ethyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to scale up the reaction efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives
Reduction: Formation of reduced quinoline derivatives
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
ETHYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for drug discovery.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[2-(3-BROMOPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
- 4-BROMOQUINOLINE
- 4-HYDROXY-2-QUINOLONES
Uniqueness
ETHYL 2-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, which combine a quinoline moiety with a thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C26H21BrN2O3S |
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Molecular Weight |
521.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H21BrN2O3S/c1-2-32-26(31)23-18-7-5-9-22(18)33-25(23)29-24(30)19-14-21(15-10-12-16(27)13-11-15)28-20-8-4-3-6-17(19)20/h3-4,6,8,10-14H,2,5,7,9H2,1H3,(H,29,30) |
InChI Key |
FCJMUEKYXVBLLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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